![molecular formula C32H27ClN4O3 B2869391 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide CAS No. 1796911-66-4](/img/structure/B2869391.png)
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide
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Description
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide is a useful research compound. Its molecular formula is C32H27ClN4O3 and its molecular weight is 551.04. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agent Development
The structural complexity of this compound suggests potential as a scaffold for developing new antimicrobial agents. Its ability to interact with multiple biological targets could be harnessed to combat multidrug-resistant Gram-positive pathogens . Research indicates that derivatives of similar compounds have shown efficacy against resistant strains of bacteria, such as Staphylococcus aureus, and emerging fungal pathogens like drug-resistant Candida species .
Chemical Synthesis and Catalysis
Compounds with similar structural features have been used in synthetic chemistry as intermediates in the synthesis of more complex molecules. For instance, related compounds have been utilized in the synthesis of macrocyclic structures, which are valuable in catalysis and material science .
properties
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClN4O3/c1-20-11-6-7-15-23(20)27(38)19-37-26-18-9-8-16-24(26)29(22-13-4-3-5-14-22)34-30(31(37)39)36-32(40)35-28-21(2)12-10-17-25(28)33/h3-18,30H,19H2,1-2H3,(H2,35,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEOLVNXAGGUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide |
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